3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid
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Overview
Description
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid is a complex organic compound with the molecular formula C₁₃H₁₉N₃O₄S. This compound features a unique structure that includes an azepane ring, an oxadiazole ring, and a propanoic acid moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a suitable electrophile.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated precursor of the oxadiazole compound.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis platforms can also enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to ring opening or alcohol formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid has several applications in scientific research:
Proteomics: It is used as a reagent for labeling and detecting proteins, aiding in the study of protein structure and function.
Biochemistry: The compound serves as a tool for investigating enzyme mechanisms and interactions.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industrial Chemistry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid exerts its effects involves its interaction with specific molecular targets. The azepane and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The thioether linkage and propanoic acid moiety can also participate in binding interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-({[5-(Morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid: Similar structure but with a morpholine ring instead of an azepane ring.
3-({[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid: Contains a piperidine ring, offering different binding properties.
Uniqueness
3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid is unique due to its azepane ring, which provides distinct steric and electronic properties compared to morpholine or piperidine analogs. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[5-(azepane-1-carbonyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c17-11(18)5-8-21-9-10-14-12(20-15-10)13(19)16-6-3-1-2-4-7-16/h1-9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVENYAWZTQDURZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NC(=NO2)CSCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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